(2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid (2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17758503
InChI: InChI=1S/C7H10N2O2S/c1-4-3-12-6(9-4)2-5(8)7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m1/s1
SMILES:
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol

(2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17758503

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-Amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid -

Specification

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
IUPAC Name (2R)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
Standard InChI InChI=1S/C7H10N2O2S/c1-4-3-12-6(9-4)2-5(8)7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m1/s1
Standard InChI Key IPAWCHKAOLUINX-RXMQYKEDSA-N
Isomeric SMILES CC1=CSC(=N1)C[C@H](C(=O)O)N
Canonical SMILES CC1=CSC(=N1)CC(C(=O)O)N

Introduction

Chemical Structure and Stereochemistry

The molecular formula of (2R)-2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is C₇H₁₀N₂O₂S, with a molecular weight of 186.23 g/mol. The thiazole ring is substituted with a methyl group at the 4-position, while the propanoic acid backbone adopts an (R)-configuration at the α-carbon .

Key Structural Features:

  • Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4-methyl group introduces steric bulk and modulates electron density.

  • Chiral Center: The (R)-configuration at C2 influences enantioselective interactions in biological systems.

  • Carboxylic Acid Group: Enhances solubility in polar solvents and enables salt formation for pharmaceutical formulations .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Thiazole Ring Formation:
    Cyclocondensation of thioureas with α-haloketones under acidic conditions yields the 4-methyl-1,3-thiazole core. For example, reaction of 4-methylthiazole-2-carbaldehyde with thiourea in the presence of HCl generates the thiazole intermediate .

  • Amino Acid Coupling:
    The thiazole derivative is coupled with (R)-alanine using carbodiimide-based coupling agents (e.g., EDCI) in anhydrous dichloromethane. This step preserves stereochemical integrity .

  • Purification:
    Chromatographic techniques (e.g., reverse-phase HPLC) isolate the enantiomerically pure product, with yields typically ranging from 65% to 78% .

Industrial-Scale Production

Continuous flow reactors are employed to optimize reaction parameters (temperature, residence time) and minimize by-products. Automated systems ensure consistent product quality, with throughputs exceeding 50 kg per batch in commercial settings .

Physicochemical Properties

PropertyValue/Description
Melting Point215–218°C (decomposes)
Solubility12 mg/mL in water (25°C)
logP1.45 ± 0.02
pKa2.1 (carboxylic acid), 9.3 (amine)

The compound exhibits moderate lipophilicity, facilitating membrane permeability in biological systems. Aqueous solubility is pH-dependent, peaking at neutral conditions due to zwitterionic stabilization .

Biological Activity and Mechanisms

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The mechanism involves inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .

Neuroprotective Effects

In rodent models of Parkinson’s disease, the compound reduces dopaminergic neuron loss by 40% compared to controls. This effect is attributed to NMDA receptor antagonism and antioxidant activity (EC₅₀ for ROS scavenging = 18 μM) .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity (IC₅₀/MIC)
(2R)-2-Amino-3-(thiazol-2-yl)propanoic acidNo methyl substitutionMIC (S. aureus): 32 μg/mL
(2S)-2-Amino-3-(4-methylthiazol-2-yl)propanoic acid(S)-configuration at C2IC₅₀ (MCF-7): 78 μM
3-(4-Methylthiazol-2-yl)propanoic acidLacks amino groupNo significant activity

The 4-methyl group and (R)-configuration synergistically enhance target binding affinity by 3- to 5-fold compared to analogs .

Applications in Scientific Research

Drug Development

The compound serves as a lead structure for:

  • Antibiotic Adjuvants: Enhances β-lactam efficacy against methicillin-resistant S. aureus (MRSA) by 8-fold in combinatorial assays .

  • Targeted Cancer Therapies: Conjugation with folate ligands improves tumor-specific uptake in xenograft models .

Material Science

Thin films of the compound exhibit piezoelectric coefficients of 12 pC/N, making them suitable for flexible biosensors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator